molecular formula C14H16FN3O2 B2905445 1-ethyl-N-(2-(4-fluorophenoxy)ethyl)-1H-pyrazole-3-carboxamide CAS No. 1211826-47-9

1-ethyl-N-(2-(4-fluorophenoxy)ethyl)-1H-pyrazole-3-carboxamide

Cat. No. B2905445
CAS RN: 1211826-47-9
M. Wt: 277.299
InChI Key: JOWRRWXLILNWJC-UHFFFAOYSA-N
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Description

1-ethyl-N-(2-(4-fluorophenoxy)ethyl)-1H-pyrazole-3-carboxamide, also known as EF-24, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic uses. EF-24 belongs to a class of compounds known as curcumin analogs, which are structurally similar to curcumin, the active ingredient in turmeric. EF-24 has been found to exhibit anti-inflammatory, anti-cancer, and anti-oxidant properties, making it a promising candidate for further research.

Mechanism of Action

1-ethyl-N-(2-(4-fluorophenoxy)ethyl)-1H-pyrazole-3-carboxamide exerts its effects through multiple mechanisms of action. One of the key mechanisms is the inhibition of NF-κB activity, which leads to reduced inflammation and cancer cell growth. 1-ethyl-N-(2-(4-fluorophenoxy)ethyl)-1H-pyrazole-3-carboxamide has also been found to activate the Nrf2 pathway, which is involved in cellular defense against oxidative stress and inflammation.
Biochemical and Physiological Effects
1-ethyl-N-(2-(4-fluorophenoxy)ethyl)-1H-pyrazole-3-carboxamide has been found to have a range of biochemical and physiological effects. In cancer cells, 1-ethyl-N-(2-(4-fluorophenoxy)ethyl)-1H-pyrazole-3-carboxamide has been found to induce apoptosis, inhibit cell proliferation, and reduce the expression of genes involved in cancer cell survival. In animal models of inflammatory diseases, 1-ethyl-N-(2-(4-fluorophenoxy)ethyl)-1H-pyrazole-3-carboxamide has been found to reduce inflammation and improve disease symptoms.

Advantages and Limitations for Lab Experiments

1-ethyl-N-(2-(4-fluorophenoxy)ethyl)-1H-pyrazole-3-carboxamide has several advantages for laboratory experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research. 1-ethyl-N-(2-(4-fluorophenoxy)ethyl)-1H-pyrazole-3-carboxamide has also been found to exhibit low toxicity, which makes it a safe compound for in vitro and in vivo experiments.
One limitation of 1-ethyl-N-(2-(4-fluorophenoxy)ethyl)-1H-pyrazole-3-carboxamide is its poor solubility in water, which can make it difficult to administer in animal studies. 1-ethyl-N-(2-(4-fluorophenoxy)ethyl)-1H-pyrazole-3-carboxamide also has a short half-life in vivo, which may limit its effectiveness as a therapeutic agent.

Future Directions

There are several future directions for research on 1-ethyl-N-(2-(4-fluorophenoxy)ethyl)-1H-pyrazole-3-carboxamide. One area of interest is the development of 1-ethyl-N-(2-(4-fluorophenoxy)ethyl)-1H-pyrazole-3-carboxamide analogs with improved solubility and pharmacokinetic properties. Another area of research is the investigation of 1-ethyl-N-(2-(4-fluorophenoxy)ethyl)-1H-pyrazole-3-carboxamide in combination with other anti-cancer or anti-inflammatory agents.
Further studies are also needed to elucidate the molecular mechanisms underlying the anti-cancer and anti-inflammatory effects of 1-ethyl-N-(2-(4-fluorophenoxy)ethyl)-1H-pyrazole-3-carboxamide. This will help to identify potential targets for therapeutic intervention and improve our understanding of the compound's mode of action.
Conclusion
In conclusion, 1-ethyl-N-(2-(4-fluorophenoxy)ethyl)-1H-pyrazole-3-carboxamide is a synthetic compound that has shown promise as a therapeutic agent for cancer and inflammatory diseases. 1-ethyl-N-(2-(4-fluorophenoxy)ethyl)-1H-pyrazole-3-carboxamide exhibits anti-cancer, anti-inflammatory, and anti-oxidant properties, and has been found to inhibit NF-κB activity and activate the Nrf2 pathway. While 1-ethyl-N-(2-(4-fluorophenoxy)ethyl)-1H-pyrazole-3-carboxamide has several advantages for laboratory experiments, further research is needed to improve its solubility and pharmacokinetic properties, and to elucidate its mode of action.

Synthesis Methods

1-ethyl-N-(2-(4-fluorophenoxy)ethyl)-1H-pyrazole-3-carboxamide can be synthesized using a multi-step process starting with commercially available starting materials. The synthesis involves the reaction of 4-fluorophenol with 2-bromoethyl ethyl ether to form 2-(4-fluorophenoxy)ethyl ether. This intermediate is then reacted with 1-ethyl-1H-pyrazole-3-carboxylic acid to form 1-ethyl-N-(2-(4-fluorophenoxy)ethyl)-1H-pyrazole-3-carboxamide.

Scientific Research Applications

1-ethyl-N-(2-(4-fluorophenoxy)ethyl)-1H-pyrazole-3-carboxamide has been studied extensively for its potential therapeutic uses in various diseases. In cancer research, 1-ethyl-N-(2-(4-fluorophenoxy)ethyl)-1H-pyrazole-3-carboxamide has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. 1-ethyl-N-(2-(4-fluorophenoxy)ethyl)-1H-pyrazole-3-carboxamide has also been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer development.
In addition to its anti-cancer properties, 1-ethyl-N-(2-(4-fluorophenoxy)ethyl)-1H-pyrazole-3-carboxamide has also been studied for its anti-inflammatory effects. 1-ethyl-N-(2-(4-fluorophenoxy)ethyl)-1H-pyrazole-3-carboxamide has been found to inhibit the production of inflammatory cytokines and reduce inflammation in animal models of inflammatory diseases such as rheumatoid arthritis and colitis.

properties

IUPAC Name

1-ethyl-N-[2-(4-fluorophenoxy)ethyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3O2/c1-2-18-9-7-13(17-18)14(19)16-8-10-20-12-5-3-11(15)4-6-12/h3-7,9H,2,8,10H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOWRRWXLILNWJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)NCCOC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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